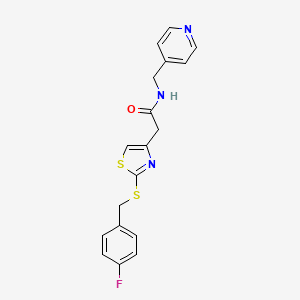

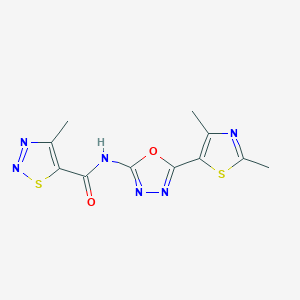

![molecular formula C12H24N2O3 B2949455 2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid CAS No. 108245-39-2](/img/structure/B2949455.png)

2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid, also known as leucine ethyl ester or L-leucine ethyl ester, is a derivative of the essential amino acid leucine. It is commonly used in scientific research as a dietary supplement and has been found to have various biochemical and physiological effects.

科学的研究の応用

Hydrogen Bonding and Polymorphism in Amino Alcohol Salts

A study by Podjed and Modec (2022) investigated the structural properties of amino alcohol salts with quinaldinate, including 2-amino-2-methyl-1-propanol (2a2m1pOH) derivatives. The research focused on the polymorphism and hydrogen bonding patterns within these compounds, revealing insights into their crystal structures and the role of hydrogen bonding and π-π stacking interactions in determining their polymorphic forms. This work contributes to understanding the structural chemistry of amino alcohol derivatives and their potential applications in material science (Podjed & Modec, 2022).

Carbamate Formation in Amino Alcohol Systems

Ciftja, Hartono, and Svendsen (2014) conducted an experimental study on carbamate formation in the 2-amino-2-methyl-1-propanol (AMP) system with CO2 at various temperatures, utilizing nuclear magnetic resonance (NMR) spectroscopy. Their findings contribute to the understanding of carbamate stability and the interaction between AMP and CO2, which is vital for applications in CO2 capture and sequestration technologies (Ciftja, Hartono, & Svendsen, 2014).

Modification of Ibuprofenates for Enhanced Skin Permeability

Ossowicz-Rupniewska et al. (2022) explored the structural modification of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid (ibuprofen) with amino acid isopropyl esters to create derivatives with potentially enhanced skin permeability. This research may have implications for developing more effective topical medications by altering the properties of existing drugs (Ossowicz-Rupniewska et al., 2022).

Amine Neutralized Amino Acids as CO2 Absorbents

Another study by Ciftja, Hartono, and Svendsen (2014) examined amino acids neutralized with amines, including 2-amino-2-methyl-1-propanol, as a new class of CO2 absorbents. This work provides insights into the potential use of these compounds in creating more efficient and environmentally friendly CO2 absorption solvents (Ciftja, Hartono, & Svendsen, 2014).

Synthesis and Biological Studies of Luminescent Complexes

Kanwal et al. (2020) synthesized luminescent complexes with 3-(thiazol-2-yl carbamoyl) propanoic acid and various metals, investigating their antibacterial and antifungal potential. This research indicates the possible applications of these complexes in the development of new luminescent materials for biological studies (Kanwal et al., 2020).

作用機序

Target of Action

Similar compounds have been known to interact with enzymes such as interstitial collagenase . The role of these enzymes is to degrade the extracellular matrix, which is crucial in many biological processes including embryogenesis, normal tissue remodeling, and disease processes such as inflammation and cancer.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .

特性

IUPAC Name |

2,4-bis(2-methylpropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-8(2)6-13-10(12(16)17)5-11(15)14-7-9(3)4/h8-10,13H,5-7H2,1-4H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYQCEBPJLCXQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(CC(=O)NCC(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

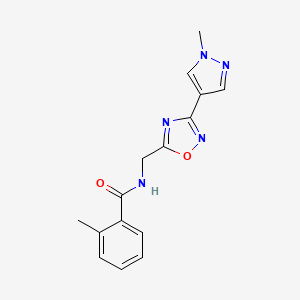

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2949372.png)

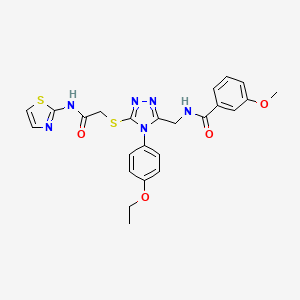

![4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B2949379.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2949381.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949385.png)

![[2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![3,6-dichloro-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2949391.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2949392.png)